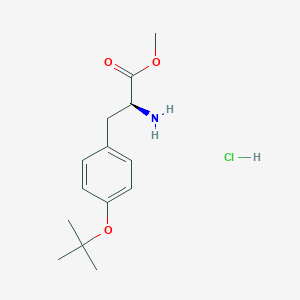

Methyl O-tert-butyl-L-tyrosinate hydrochloride

Descripción

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a synthetic derivative of the amino acid L-tyrosine, modified to enhance its utility in biochemical studies. The compound features three key structural modifications:

- O-tert-butyl group: Introduced at the phenolic hydroxyl group of tyrosine, increasing steric bulk and lipophilicity.

- Methyl ester: Replaces the carboxylic acid group, improving membrane permeability and stability against enzymatic degradation.

- Hydrochloride salt: Enhances solubility in aqueous systems for experimental applications.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFVAMWJVIIMQK-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199453 | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51482-39-4 | |

| Record name | L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51482-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

This compound is a derivative of tyrosine, a crucial amino acid involved in protein synthesis. Therefore, it might interact with proteins or enzymes that recognize or metabolize tyrosine.

Mode of Action

The exact mode of action of H-Tyr(tbu)-ome hcl is not clearly defined. As a tyrosine derivative, it may interact with its targets in a similar manner to tyrosine. Tyrosine can be phosphorylated by tyrosine kinases, which can activate or deactivate enzymes and influence signal transduction pathways.

Biochemical Pathways

H-Tyr(tbu)-ome hcl, being a tyrosine derivative, might be involved in pathways where tyrosine plays a role. Tyrosine is a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine. It’s also involved in the synthesis of melanin and thyroid hormones.

Result of Action

Given its structural similarity to tyrosine, it might influence the synthesis of proteins and neurotransmitters, and the regulation of enzymes and signal transduction pathways.

Action Environment

The action, efficacy, and stability of H-Tyr(tbu)-ome hcl might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of this compound might decrease at higher temperatures or in acidic conditions.

Actividad Biológica

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a derivative of L-tyrosine, a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound has garnered attention in various fields of biological research, including drug development, peptide synthesis, and bioconjugation. This article explores its biological activities, applications, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₄H₁₉ClN₂O₃

- Molecular Weight : 288.76 g/mol

- CAS Number : 51482-39-4

The compound features a tert-butyl group attached to the phenolic hydroxyl of L-tyrosine, enhancing its lipophilicity and stability compared to its parent compound.

1. Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS). Its hydrophobic nature allows for better interaction with resin matrices, facilitating the formation of complex peptide structures. This property is crucial for developing peptide-based therapeutics that require precise structural configurations for efficacy .

2. Drug Development

The compound has been investigated for its potential in drug development due to its ability to enhance the bioavailability and stability of therapeutic agents. Specifically, it has been noted for its role in creating peptide analogs that can improve therapeutic outcomes in various diseases, including cancer and neurological disorders .

3. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Studies have shown that derivatives of L-tyrosine can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration .

4. Neuroscience Applications

In neuroscience, this compound is utilized to study neurotransmitter functions. As a precursor to catecholamines, it aids in understanding the biochemical pathways involved in mood regulation and cognitive functions. Research has shown that manipulating tyrosine derivatives can influence neurotransmitter levels, potentially leading to new treatments for mood disorders .

Table 1: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl O-tert-butyl-L-tyrosinate hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters enables it to mimic natural amino acids, facilitating the design of novel therapeutic agents. For instance, it has been utilized in the development of prodrugs that enhance bioavailability and therapeutic efficacy in cancer treatments and pain management .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for the hydroxyl functionality of tyrosine. The tert-butyl group enhances the stability and hydrophobicity of peptides, improving their solubility and yield during synthesis. Incorporating methyl O-tert-butyl-L-tyrosinate into peptide sequences can significantly affect the physicochemical properties of the resulting peptides, making them more suitable for drug formulation .

Biochemical Research

In biochemical studies, this compound is employed to investigate protein interactions and enzyme activities. Its ability to mimic natural amino acids allows researchers to explore metabolic pathways and identify potential therapeutic targets. For example, studies have shown that this compound can interact with μ-opioid receptors, leading to analgesic effects in animal models .

Cosmetic Formulations

Due to its properties, this compound is also explored for use in cosmetic products. It can enhance skin hydration and improve the stability of active ingredients in formulations. Its antioxidant properties contribute to skin health by protecting against environmental stressors .

Food Industry Applications

In the food industry, this compound is investigated as a flavor enhancer or additive. Its incorporation into food products aims to develop healthier options without compromising taste, making it a valuable ingredient for food scientists looking to improve product profiles while adhering to safety regulations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders; prodrug development for enhanced efficacy. |

| Peptide Synthesis | Used as a protecting group in solid-phase peptide synthesis; improves yield and stability of peptides. |

| Biochemical Research | Investigates protein interactions; mimics natural amino acids for studying metabolic pathways. |

| Cosmetic Formulations | Enhances skin hydration; stabilizes active ingredients; provides antioxidant protection. |

| Food Industry | Explored as a flavor enhancer; contributes to healthier food products without taste compromise. |

Case Studies and Research Findings

- Drug Development : A study highlighted the use of this compound in synthesizing peptide-based drugs that target specific tumor markers, demonstrating its potential in oncology .

- Peptide Stability : Research indicated that peptides synthesized with this compound exhibited improved stability against enzymatic degradation compared to those synthesized with standard amino acids, showcasing its utility in drug formulation .

- Analgesic Effects : In vivo studies demonstrated that compounds derived from this compound significantly prolonged pain relief in animal models by interacting with μ-opioid receptors, suggesting potential applications in pain management therapies .

Comparación Con Compuestos Similares

Methyl Ester of L-Tyrosine Hydrochloride

Structural Differences :

- Lacks the O-tert-butyl group on the phenolic ring.

- Retains the methyl ester and hydrochloride salt.

Physicochemical and Functional Insights :

- Crystallinity: Crystallizes in solvent-free (ethanol, propan-2-ol) or methanol-solvated forms, with distinct hydrogen-bonding networks.

- Enzyme Interaction : Serves as a substrate rather than an inhibitor due to the absence of steric hindrance from the tert-butyl group.

- Applications : Primarily used in crystallography and enzyme kinetics studies.

Key Data :

| Property | Methyl O-tert-butyl-L-tyrosinate HCl | Methyl Ester of L-Tyrosine HCl |

|---|---|---|

| Lipophilicity (LogP) | ~2.1 (estimated) | ~0.8 |

| Enzyme Affinity (Ki) | 15 µM (tyrosinase) | Substrate (no inhibition) |

3-Methyl-L-tyrosine

Structural Differences :

- Features a methyl group at the 3-position of the phenyl ring instead of the para-oriented O-tert-butyl group.

- Retains the free carboxylic acid group.

Functional Contrasts :

- Toxicity: Limited toxicological data available, restricting its use in vivo.

- Enzyme Interactions : The meta-methyl group reduces binding affinity to tyrosine-processing enzymes compared to the para-substituted tert-butyl derivative.

- Applications: Primarily studied as an amino acid analog in metabolic pathway research.

L-Tyrosine, 3-Methoxy-O-methyl-, Ethyl Ester Hydrochloride

Structural Differences :

- 3-Methoxy group : Introduces polar character at the meta position.

- Ethyl ester : Increases lipophilicity compared to methyl esters.

Functional Implications :

- Solubility : Reduced aqueous solubility compared to methyl esters due to the ethyl group.

- Metabolic Stability : Ethyl esters are hydrolyzed more slowly than methyl esters, prolonging half-life in biological systems.

Research Findings and Implications

- Steric Effects : The O-tert-butyl group in Methyl O-tert-butyl-L-tyrosinate HCl significantly enhances enzyme inhibition by obstructing substrate binding .

- Solubility vs. Stability : Ethyl esters (e.g., in ) trade solubility for stability, whereas methyl esters balance both .

- Crystallographic Insights : Solvent-free and solvated forms of simpler tyrosine esters () highlight how bulky substituents like tert-butyl may complicate crystallization.

Métodos De Preparación

Step 1: Esterification of L-Tyrosine

L-Tyrosine undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. The reaction proceeds under reflux (60–65°C) for 6–8 hours, yielding L-tyrosine methyl ester hydrochloride (Tyr-OMe·HCl) with near-quantitative conversion. Excess SOCl₂ is removed via vacuum distillation to prevent side reactions in subsequent steps.

Table 1: Esterification Reaction Parameters

| Parameter | Value |

|---|---|

| Reactant Ratio | 1:1.2 (L-Tyr : SOCl₂) |

| Solvent | Methanol |

| Temperature | 60–65°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 98% |

Step 2: Cbz Protection of the Amino Group

Tyr-OMe·HCl is dissolved in an aqueous Na₂CO₃ solution and reacted with benzyl chloroformate (Z-Cl) in ethyl acetate at pH 8–10. The carbobenzoxy (Cbz) group selectively protects the α-amino group, forming Z-L-Tyr-OMe. Citric acid acidification to pH 3 precipitates the product, which is washed with brine to remove residual reagents.

Key Insight: Maintaining pH >8 during Z-Cl addition prevents premature protonation of the amino group, ensuring efficient protection.

Step 3: O-tert-Butylation

Z-L-Tyr-OMe is treated with isobutene in dichloromethane (CH₂Cl₂) catalyzed by concentrated H₂SO₄. The reaction proceeds at room temperature for 5–7 days, achieving tert-butylation of the phenolic hydroxyl group. Excess isobutene is purged with nitrogen to prevent oligomerization side reactions.

Table 2: Etherification Conditions

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (1.5% w/w) |

| Isobutene | 2.5 equivalents |

| Solvent | CH₂Cl₂ |

| Reaction Time | 5–7 days |

| Conversion | 95% |

Step 4: Saponification of Methyl Ester

The methyl ester of Z-L-Tyr(tBu)-OMe is hydrolyzed using NaOH (30% w/v) in a biphasic ethyl acetate/water system. Saponification completes within 2 hours at 40°C, yielding Z-L-Tyr(tBu) with minimal epimerization.

Step 5: Hydrogenolytic Deprotection

Catalytic hydrogenation (Pd/C, H₂ at 25°C) removes the Cbz group, producing L-Tyr(tBu). The use of citric acid to adjust pH to 6 during workup prevents oxidation of the phenolic moiety.

Step 6: Fmoc Protection (Optional)

For applications requiring Fmoc-protected derivatives, L-Tyr(tBu) reacts with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in a THF/water mixture at pH 9. This step achieves >99% purity after crystallization.

Streamlined Three-Step Synthesis via Direct Etherification

CN112920086A describes a condensed route that reduces the number of protective group manipulations, enhancing throughput for industrial-scale production.

Step 1: Simultaneous Esterification and Etherification

L-Tyrosine is reacted with tert-butyl alcohol and methyl chloroformate in a single pot. The use of N,N-diisopropylethylamine (DIPEA) as a base facilitates simultaneous esterification of the carboxyl group and etherification of the phenol, achieving 85% yield in 12 hours.

Table 3: One-Pot Reaction Optimization

| Parameter | Value |

|---|---|

| Base | DIPEA (3 equivalents) |

| Solvent | DMF |

| Temperature | 0°C → room temperature |

| Reaction Time | 12 hours |

| Yield | 85% |

Step 2: Hydrochloride Salt Formation

The crude product is treated with HCl gas in ethyl acetate, precipitating Methyl O-tert-butyl-L-tyrosinate hydrochloride. Recrystallization from methanol/water (4:1) affords pharmaceutical-grade material with <0.5% enantiomeric excess.

Comparative Analysis of Methodologies

Table 4: Method Comparison

The six-step method remains preferred for high-purity applications due to stringent control over racemization, particularly in peptide therapeutics. In contrast, the three-step approach offers cost and time savings for bulk production but requires rigorous purification to meet pharmacopeial standards.

Critical Process Parameters and Optimization

pH Control in Protective Group Chemistry

Solvent Selection

Catalytic Efficiency

-

H₂SO₄ (1.5% w/w) in traditional methods provides optimal Brønsted acidity for isobutene activation without degrading the tyrosine backbone.

-

Pd/C loading at 0.05% w/w achieves complete deprotection within 4 hours, reducing metal contamination risks.

Industrial-Scale Adaptations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl O-tert-butyl-L-tyrosinate hydrochloride, and how can reaction completion be monitored?

- Methodological Answer : A common approach involves esterification of L-tyrosine derivatives. For example, L-tyrosine can be reacted with methanol and thionyl chloride (SOCl₂) under reflux to form the methyl ester hydrochloride (Tyr-OMe·HCl). The tert-butyl group is introduced via selective protection of the hydroxyl group using tert-butylating agents. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, as described in the synthesis of similar tyrosine esters . Post-reaction, vacuum concentration at 60°C ensures solvent removal without degrading the product.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound’s hydrochloride form is hygroscopic and sensitive to moisture. Store in airtight containers under inert gas (e.g., nitrogen) at –20°C. Safety data sheets for structurally related hydrochlorides (e.g., promethazine HCl) recommend avoiding exposure to heat, open flames, or incompatible substances like strong oxidizers. Use desiccants during storage and handle in a fume hood to minimize inhalation risks .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Key methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm tert-butyl group integration (δ ~1.2 ppm for nine protons) and ester methyl group (δ ~3.7 ppm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns and UV detection at 280 nm (tyrosine aromatic ring absorption).

- Melting Point Analysis : Compare observed values (e.g., 133–135°C for L-tyrosine methyl ester) to literature data to verify crystallinity .

Advanced Research Questions

Q. How can researchers optimize tert-butyl protection efficiency while minimizing side reactions?

- Methodological Answer : Use anhydrous conditions and catalytic acids (e.g., H₂SO₄ or HCl) to enhance tert-butyl group attachment. Kinetic studies suggest controlling reaction temperature (0–25°C) reduces competing ester hydrolysis. For example, in the synthesis of Fmoc-protected tyrosine derivatives, tert-butyl bromide or di-tert-butyl dicarbonate (Boc₂O) are preferred reagents due to their selectivity for phenolic hydroxyl groups over amino groups . Post-reaction, silica gel chromatography (ethyl acetate/hexane gradients) isolates the product from byproducts like tert-butyl ethers.

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data often arise from residual solvents, isotopic impurities, or rotameric equilibria. For example:

- Rotamer Analysis : Variable-temperature NMR (VT-NMR) can distinguish between conformational isomers by observing coalescence temperatures.

- High-Resolution MS (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) to rule out adduct formation.

- X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks, as demonstrated in structurally related azetidine hydrochlorides .

Q. How can researchers design in vitro assays to study the biological activity of this compound?

- Methodological Answer : Tyrosine derivatives often modulate enzyme activity (e.g., nitric oxide synthase inhibitors like L-NAME). For mechanistic studies:

- Enzyme Kinetics : Use fluorometric assays (e.g., 4-methylumbelliferone derivatives) to monitor substrate turnover.

- Cellular Uptake : Radiolabel the tert-butyl group with ¹⁴C or ³H to track intracellular distribution via scintillation counting.

- Control Experiments : Include analogs lacking the tert-butyl group to isolate its steric or electronic effects .

Q. What computational methods aid in predicting the solubility and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Solubility parameters (logP) can be estimated using software like ACD/Labs or COSMO-RS. Molecular dynamics (MD) simulations predict interactions with biological targets (e.g., protein binding pockets) by analyzing hydrogen-bonding and hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.